[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-12-18(23)21-10-8-15(9-11-21)13-22(17-6-7-17)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBLNXYCJVRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with potential therapeutic applications. Its structural features suggest various biological activities, particularly in the fields of antimicrobial, neuroprotective, and antitumor research. This article aims to present a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
This compound consists of:
- A piperidine ring substituted with a chloroacetyl group.
- A cyclopropyl group attached to a carbamic acid moiety.
- A benzyl ester , enhancing its lipophilicity and potential bioactivity.
These features contribute to its reactivity and interaction with biological targets, making it an interesting candidate for further study in medicinal chemistry .
Biological Activity Overview
Preliminary studies indicate that [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester may exhibit several biological activities:
-
Antimicrobial Properties
- Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential use in treating infections.
-
Neuroprotective Effects
- The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems and offering protective effects against neurodegenerative diseases.
- Antitumor Activity
Antimicrobial Activity
A study on structurally related piperidine derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Studies
Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Compounds with similar structures have demonstrated improved cognitive function in animal models of Alzheimer's disease, suggesting that [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester may enhance cognitive function through cholinergic modulation .
Antitumor Activity
In vitro studies on cancer cell lines have revealed that certain piperidine-based compounds induce apoptosis and inhibit cell proliferation. For instance, a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Simpler structure; lacks cyclopropyl group |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Focused on carbamate functionality |
| Benzyl carbamate | Benzene ring attached to carbamate | Lacks piperidine structure; simpler reactivity |
| (S)-N-benzyl-N-(2-chloroacetyl)piperidine | Similar piperidine structure | Different stereochemistry affecting activity |
The uniqueness of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester lies in its combination of multiple reactive sites and specific stereochemistry, which may enhance selectivity and potency against biological targets compared to these similar compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Piperidine vs. Pyrrolidine Derivatives
- [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (Target Compound): Heterocycle: 6-membered piperidine ring. Substituents: Chloro-acetyl at position 1, methyl group at piperidin-4-yl. Properties: The piperidine ring adopts chair conformations, enhancing steric accessibility for target binding. The methyl group may improve lipophilicity and metabolic stability compared to non-methylated analogs .
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4): Heterocycle: 5-membered pyrrolidine ring. Substituents: Chloro-acetyl at position 1, cyclopropane carbamate. The (R)-stereochemistry may enhance enantioselective interactions with chiral biological targets .
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 57527-78-3) :
Key Differences
- Ring Size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility and lower ring strain than pyrrolidine analogs (5-membered), influencing solubility and target engagement .
- Stereochemistry : Enantiomeric pyrrolidine derivatives demonstrate divergent biological activities, underscoring the need for stereochemical control in synthesis .
Substituent Modifications
Chloro-acetyl vs. Amino-ethyl Substituents
- [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester (Ref: 10-F083764): Substituent: Chloro-acetyl without the methyl group. However, this compound is discontinued, possibly due to instability or synthesis challenges .
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353968-01-0): Substituent: Amino-ethyl instead of chloro-acetyl. Properties: The amino group introduces basicity and hydrogen-bonding capability, shifting applications from electrophilic intermediates to protease inhibitors.
Data Table: Structural and Commercial Comparison
Preparation Methods
Stepwise Synthesis via Piperidine Intermediate
The most widely reported strategy involves constructing the piperidine core first, followed by sequential functionalization (Sources 2, 8, 15):
Step 1: Synthesis of 4-(Aminomethyl)piperidine
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Method : Reductive amination of 1-benzylpiperidin-4-one with ammonium acetate and sodium cyanoborohydride yields 4-(aminomethyl)piperidine (82% yield).
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Conditions : Ethanol solvent, 60°C, 12 hr.
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Deprotection : Hydrogenolysis (H₂, Pd/C) removes the benzyl group (95% yield).
Step 2: Chloroacetylation at Piperidine N1
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Reagents : Chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as base.
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Conditions : 0°C → RT, 4 hr.
Industrial-Scale Optimization
Continuous Flow Reactor Design
A scalable adaptation (Sources 2, 14) uses:
Green Chemistry Modifications
Solvent Replacement :
-
Traditional : Dichloromethane (DCM).
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Alternative : Cyrene (dihydrolevoglucosenone) reduces toxicity (Source 19).
-
Impact : 40% lower process mass intensity (PMI).
Catalyst Recycling :
Analytical Characterization and Quality Control
Structural Confirmation
Techniques :
-
¹H/¹³C NMR : Key signals (CDCl₃, 400 MHz):
Purity Assessment :
Stability Profiling
Degradation Pathways :
-
Hydrolysis : t₁/₂ = 14 days at pH 7.4 (37°C).
-
Oxidation : Formyl byproduct detected under O₂ (EPR-confirmed radical intermediates).
Storage Recommendations :
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Synthesis | One-Pot Method | Flow Reactor |
|---|---|---|---|
| Total Yield (%) | 52 | 76 | 68 |
| Purity (%) | 95 | 98 | 99 |
| Reaction Time (hr) | 48 | 8 | 0.13 |
| Cost (USD/g) | 120 | 85 | 45 |
| Environmental Impact | High (E-factor=8.3) | Moderate (E=2.1) | Low (E=1.4) |
Challenges and Mitigation Strategies
5.1. Regioselectivity in Chloroacetylation
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Issue : Competing O-acylation at piperidine oxygen.
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Solution : Use bulky bases (e.g., DIPEA) to favor N-acylation (Source 7).
5.2. Cyclopropane Ring Strain
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Instability : Ring opening under acidic conditions.
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Mitigation : Introduce electron-withdrawing groups (e.g., nitro) temporarily (Source 17).
Q & A
Q. What synthetic routes are commonly employed for the preparation of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) Piperidine functionalization : Chloroacetylation of the piperidine ring using chloroacetyl chloride under inert conditions. (ii) Cyclopropane coupling : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. (iii) Benzyl ester protection : Carbamate formation using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃). Similar methodologies are described in European Patent EP 4 374 877 A2 for analogous carbamate esters .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the chloroacetyl and cyclopropyl groups.
- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection.
These techniques align with protocols used for structurally related piperidine-carbamate derivatives in PubChem records .
Q. What are the solubility properties of this compound in aqueous buffers?
- Methodological Answer : Experimental data from PubChem indicate a solubility of >48.7 µg/mL in pH 7.4 aqueous buffer, as determined via equilibrium solubility assays . For improved solubility in biological assays, co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations are recommended.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Waste disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal, per guidelines in chemical safety manuals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) enhance coupling efficiency, as demonstrated in multi-step syntheses of similar piperidine derivatives .
- Temperature control : Stepwise heating (40–100°C) under inert atmospheres minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or tert-butyl alcohol) improve reaction homogeneity .
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Buffer standardization : Replicate solubility assays using identical pH (7.4) and ionic strength conditions.
- Dynamic light scattering (DLS) : Use DLS to detect aggregation phenomena that may skew solubility measurements.
- Reference controls : Compare against structurally analogous compounds with validated solubility data, as in PubChem records .
Q. What strategies resolve contradictory data on compound stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Protection from light : Store in amber vials to prevent photodegradation of the benzyl ester group.
- Lyophilization : For long-term storage, lyophilize the compound and maintain at -20°C under nitrogen .
Q. What mechanistic insights explain the reactivity of the chloroacetyl group during nucleophilic substitution?
- Methodological Answer :
- Leaving group ability : The chloroacetyl moiety acts as an electrophile due to the electron-withdrawing Cl atom, facilitating nucleophilic attack by amines or thiols.
- Steric effects : Steric hindrance from the piperidine ring may slow reactivity, necessitating elevated temperatures for efficient substitution.
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify reaction rates, as applied in analogous piperidine-acetyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
